A Technical Guide to the Physicochemical Properties and Synthetic Utility of Benzyl(3-bromo-2-chlorophenyl)sulfane
A Technical Guide to the Physicochemical Properties and Synthetic Utility of Benzyl(3-bromo-2-chlorophenyl)sulfane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
Benzyl phenyl sulfide derivatives represent a class of compounds with significant utility in medicinal chemistry and materials science. Their structural motif, which combines aryl, sulfide, and benzyl groups, offers a versatile scaffold that can be readily modified to explore structure-activity relationships (SAR). Notably, derivatives of this class have demonstrated potent antibacterial activity, including against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA)[1].
This technical guide focuses on a specific, yet under-documented member of this family: Benzyl(3-bromo-2-chlorophenyl)sulfane . The unique di-halogenation pattern on the phenyl ring—a bromine atom at the 3-position and a chlorine atom at the 2-position—provides distinct electronic properties and multiple vectors for synthetic diversification. This document serves as a comprehensive resource, consolidating known data from analogous structures and providing expert-driven protocols for its synthesis, characterization, and potential applications, thereby establishing it as a valuable building block for drug discovery and chemical biology.
Molecular and Physicochemical Profile
Direct experimental data for Benzyl(3-bromo-2-chlorophenyl)sulfane is not extensively reported in publicly accessible literature. However, a robust profile can be constructed from its molecular structure and by referencing known data for closely related analogs.
| Property | Value / Description | Source / Method |
| Molecular Formula | C₁₃H₁₀BrClS | Calculated |
| Molecular Weight | 313.65 g/mol | Calculated |
| CAS Number | Not assigned in major databases. | N/A |
| Appearance | Predicted to be a solid at room temperature. | Analogy to Benzyl(3-bromophenyl)sulfane[2] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, THF, Acetone, Ethyl Acetate) and insoluble in water. | General principles of organic chemistry |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. | Recommended practice for halogenated aromatic compounds[2][3] |
Synthesis and Mechanistic Rationale
The most direct and reliable method for synthesizing Benzyl(3-bromo-2-chlorophenyl)sulfane is via a nucleophilic substitution reaction (Sₙ2 mechanism). This strategy involves the S-alkylation of 3-bromo-2-chlorothiophenol with a suitable benzyl halide.
Synthetic Strategy: A Retrosynthetic Analysis
The key carbon-sulfur bond can be disconnected retrosynthetically to identify the two primary starting materials: 3-bromo-2-chlorothiophenol and benzyl bromide. This approach is highly efficient and relies on the high nucleophilicity of the thiolate anion and the excellent leaving group ability of the bromide on the benzylic carbon[4].
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process monitoring and a robust purification step.
Objective: To synthesize Benzyl(3-bromo-2-chlorophenyl)sulfane via S-alkylation.
Materials:
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3-bromo-2-chlorothiophenol (1.0 equiv)
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Benzyl bromide (1.05 equiv)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
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Acetone or N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 3-bromo-2-chlorothiophenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
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Solvent Addition: Add anhydrous acetone or DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).
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Causality Note: Potassium carbonate is a mild, effective base for deprotonating the thiophenol to its highly nucleophilic thiolate anion. Acetone is a good solvent for this Sₙ2 reaction, though DMF can be used to accelerate the reaction if needed due to its higher polarity and boiling point.
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-
Reagent Addition: Add benzyl bromide (1.05 equiv) dropwise to the stirring suspension at room temperature.
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Reaction Monitoring: Heat the mixture to a gentle reflux (for acetone, ~56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting thiophenol indicates reaction completion (typically 4-8 hours).
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Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure.
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Extraction: Redissolve the crude residue in DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).
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Causality Note: The aqueous washes remove any remaining inorganic salts and unreacted base, ensuring a clean product for purification.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent system.
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Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain Benzyl(3-bromo-2-chlorophenyl)sulfane as a pure solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Synthetic Workflow
Caption: S-alkylation synthesis of the target compound.
Chemical Reactivity and Derivatization Potential
The structure of Benzyl(3-bromo-2-chlorophenyl)sulfane offers several sites for further chemical modification, making it a highly valuable intermediate for building molecular libraries.
Oxidation of the Sulfide Bridge
The sulfide linkage is readily oxidized to introduce new functionalities.
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Sulfoxide Formation: Controlled oxidation, often with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, yields the corresponding sulfoxide. This introduces a chiral center and a hydrogen bond acceptor.
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Sulfone Formation: Using an excess of a strong oxidant (e.g., >2 equivalents of m-CPBA or hydrogen peroxide in acetic acid) converts the sulfide directly to the sulfone[5]. The sulfone group is a strong electron-withdrawing group and a powerful hydrogen bond acceptor, significantly altering the molecule's electronic and solubility profile.
Cross-Coupling Reactions at the Aryl Halides
The bromine and chlorine atoms on the phenyl ring are handles for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
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Suzuki-Miyaura Coupling: The aryl bromide is particularly susceptible to palladium-catalyzed Suzuki coupling with various boronic acids or esters, allowing for the introduction of new aryl, heteroaryl, or alkyl groups[6]. This is a cornerstone reaction in modern drug discovery for SAR exploration.
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Buchwald-Hartwig Amination: The aryl halides can also undergo palladium-catalyzed amination to install amine functionalities, which are prevalent in bioactive molecules.
Visualization of Reactivity Pathways
Caption: Key derivatization pathways from the core molecule.
Spectroscopic Characterization (Predicted)
While an experimental spectrum is not available, the key features can be reliably predicted based on fundamental principles and data from analogous compounds[7][8][9].
| Technique | Predicted Features |
| ¹H NMR | δ 7.0-7.5 ppm: Complex multiplets corresponding to the 8 aromatic protons (5 from the benzyl ring, 3 from the di-halogenated phenyl ring).δ ~4.2 ppm: A sharp singlet corresponding to the 2 benzylic protons (-S-CH₂ -Ph). |
| ¹³C NMR | δ 125-140 ppm: Multiple signals in the aromatic region for the 12 aromatic carbons.δ ~38 ppm: A signal for the benzylic carbon (-S-C H₂-Ph). |
| IR (Infrared) | ~3100-3000 cm⁻¹: Aromatic C-H stretching.~1580, 1470 cm⁻¹: Aromatic C=C ring stretching.~700-800 cm⁻¹: C-Cl and C-Br stretching.~690-750 cm⁻¹: C-S stretching. |
| Mass Spec (MS) | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both Bromine (⁷⁹Br/~⁵⁰%, ⁸¹Br/~⁵⁰%) and Chlorine (³⁵Cl/~⁷⁵%, ³⁷Cl/~²⁵%). |
Applications in Medicinal Chemistry and Drug Discovery
Benzyl(3-bromo-2-chlorophenyl)sulfane is not an end-product therapeutic but rather a strategic starting point for the synthesis of novel chemical entities.
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Scaffold for Library Synthesis: Its true value lies in its role as a versatile scaffold. The distinct reactivity of the sulfide bridge and the two aryl halides allows for a three-pronged diversification strategy, enabling the rapid generation of a library of related compounds for high-throughput screening.
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Antibacterial Agent Development: The benzyl phenyl sulfide core is a known pharmacophore for antibacterial activity[1]. This specific derivative can be used to synthesize novel analogs to probe the SAR of this class, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties against resistant bacterial strains.
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Fragment-Based Drug Design (FBDD): The molecule itself or its simple derivatives could serve as fragments in FBDD campaigns. The di-halogenated phenyl ring provides specific interaction points (e.g., halogen bonding) that can be optimized to improve binding affinity to a target protein.
Safety, Handling, and Storage
As with any laboratory chemical, Benzyl(3-bromo-2-chlorophenyl)sulfane should be handled with appropriate care.
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General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicology: Specific toxicological data is unavailable. However, halogenated aromatic compounds and organic sulfides should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.
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Storage: The compound should be stored in a cool, dry place away from strong oxidizing agents. A tightly sealed container is recommended to prevent degradation[2][3].
Conclusion
Benzyl(3-bromo-2-chlorophenyl)sulfane emerges as a chemical intermediate of significant strategic importance. While not extensively characterized in the literature, its synthesis is straightforward via established organic chemistry principles. Its true potential is realized when viewed as a versatile building block, offering multiple, orthogonal reaction sites for chemical diversification. For researchers in drug discovery, this compound represents a valuable starting point for the development of novel therapeutics, particularly in the search for new antibacterial agents.
References
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Title: Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools Source: RSC Advances (RSC Publishing) URL: [Link]
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Title: Supporting information for a relevant chemical synthesis paper Source: Royal Society of Chemistry URL: [Link]
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Title: Cross-Couplings Between Benzyl and Aryl Halides “On Water.” Synthesis of Diarymethanes - Supporting Information Source: Royal Society of Chemistry URL: [Link]
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Title: Supporting Information for a chemical synthesis paper Source: American Chemical Society URL: [Link]
-
Title: PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES Source: Organic Syntheses URL: [Link]
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Title: Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus Source: PubMed URL: [Link]
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Title: What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Source: Quora URL: [Link]
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Title: Benzyl phenyl sulfone - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]
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Title: 3-BROMO-2-CHLOROPHENYLBORONIC ACID Source: Career Henan Chemical Co. URL: [Link]
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